2,3,4-Tribromo-6-nitrophenol
Description
2,3,4-Tribromo-6-nitrophenol is a halogenated aromatic compound featuring a phenol backbone substituted with three bromine atoms at the 2, 3, and 4 positions and a nitro group at the 6 position. This structural arrangement confers unique physicochemical properties, including enhanced acidity due to electron-withdrawing substituents (nitro and bromine groups).
Properties
Molecular Formula |
C6H2Br3NO3 |
|---|---|
Molecular Weight |
375.80 g/mol |
IUPAC Name |
2,3,4-tribromo-6-nitrophenol |
InChI |
InChI=1S/C6H2Br3NO3/c7-2-1-3(10(12)13)6(11)5(9)4(2)8/h1,11H |
InChI Key |
GYMKUDYZKOLOGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tribromo-6-nitrophenol typically involves a multi-step process:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tribromo-6-nitrophenol undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-withdrawing nature of the nitro group, the compound is reactive towards electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Oxidation: The phenol ring can undergo oxidation reactions, leading to the formation of quinones.
Common Reagents and Conditions
Nitration: Concentrated nitric acid.
Bromination: Bromine in the presence of a catalyst.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin and hydrochloric acid.
Major Products Formed
Aminophenols: Formed through the reduction of the nitro group.
Scientific Research Applications
2,3,4-Tribromo-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,4-Tribromo-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group and bromine atoms contribute to its reactivity and ability to form complexes with biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Acidity
- This compound: The combined electron-withdrawing effects of three bromine atoms and a nitro group significantly enhance acidity (pKa expected to be <4). Bromine’s polarizability and inductive effects amplify deprotonation ease.
- 4,5-Difluoro-2-nitrophenol: Fluorine’s high electronegativity increases acidity, but fewer substituents and nitro group placement (position 2 vs. 6) may reduce resonance stabilization compared to the tribromo analog .
- 2,3-Dichlorophenol: Lacking a nitro group, its acidity (pKa ~8.0) is markedly lower than nitrophenol derivatives .
Solubility and Stability
- Bromine’s large atomic size in this compound likely reduces water solubility compared to smaller halogens (e.g., F, Cl).
- Fluorinated compounds like 4,5-Difluoro-2-nitrophenol may exhibit higher volatility but greater thermal stability due to strong C-F bonds .
Research Findings and Key Insights
- Substituent Position Matters: The nitro group’s position (6 vs. 2) in this compound may sterically hinder reactions compared to 4,5-Difluoro-2-nitrophenol, where the nitro group is ortho to hydroxyl .
- Environmental Impact: Brominated phenols are less biodegradable than chlorinated or fluorinated analogs, raising concerns about ecological persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
